molecular formula C14H11Cl2NOS2 B2692643 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one CAS No. 478247-17-5

4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one

Cat. No.: B2692643
CAS No.: 478247-17-5
M. Wt: 344.27
InChI Key: DLZZXXGQJCWOAQ-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one is a complex organic compound with a unique structure that includes a thieno[3,2-f][1,4]thiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[3,2-f][1,4]thiazepine core, followed by the introduction of the 2,6-dichlorophenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects at the cellular and molecular levels.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one
  • 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-ol
  • 4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-thiol

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS2/c15-11-2-1-3-12(16)10(11)8-17-5-7-20-14-9(13(17)18)4-6-19-14/h1-4,6H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZZXXGQJCWOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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